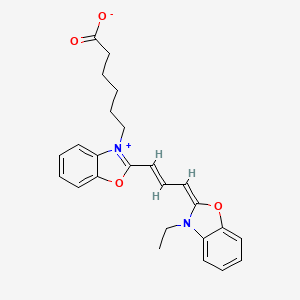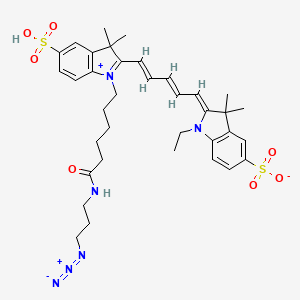
Cy2-SE (iodine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cy2-SE (iodine), also known as Cyanine2 Succinimidyl Ester (iodine), is a fluorescent dye belonging to the cyanine dye family. Cyanine dyes are characterized by their long wavelengths, adjustable absorption and emission spectra, high extinction coefficients, good water solubility, and relatively simple synthesis. These properties make Cy2-SE (iodine) particularly useful for labeling proteins, antibodies, and small molecular compounds in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cy2-SE (iodine) involves the reaction of cyanine dye with succinimidyl ester. The process typically includes the following steps:
Preparation of Cyanine Dye: The cyanine dye is synthesized by connecting two nitrogen atoms with an odd number of methyl units.
Formation of Succinimidyl Ester: The cyanine dye is then reacted with succinimidyl ester to form Cy2-SE (iodine). .
Industrial Production Methods
In industrial settings, the production of Cy2-SE (iodine) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of cyanine dye and succinimidyl ester are synthesized and purified.
Reaction Optimization: Reaction conditions such as temperature, pH, and solvent are optimized to maximize yield and purity.
Purification: The final product is purified using techniques such as column chromatography to remove any impurities
Chemical Reactions Analysis
Types of Reactions
Cy2-SE (iodine) primarily undergoes substitution reactions due to the presence of the succinimidyl ester group. These reactions include:
Nucleophilic Substitution: The succinimidyl ester group reacts with nucleophiles such as amines, forming stable amide bonds. .
Common Reagents and Conditions
Reagents: Common reagents include amines, proteins, and antibodies.
Conditions: The reactions are typically carried out in an aqueous buffer with a pH of 8.5±0.5. .
Major Products
The major products formed from these reactions are labeled proteins or antibodies, which can be used for various analytical and diagnostic applications .
Scientific Research Applications
Cy2-SE (iodine) has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent tag for studying molecular interactions and reaction mechanisms.
Biology: Employed in labeling proteins and antibodies for imaging and tracking cellular processes.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of biosensors and other analytical tools
Mechanism of Action
The mechanism of action of Cy2-SE (iodine) involves the formation of stable amide bonds with amino groups in proteins and antibodies. This labeling process allows the dye to emit fluorescence when excited by light at specific wavelengths. The molecular targets include amino groups in proteins and antibodies, and the pathways involved are primarily related to nucleophilic substitution reactions .
Comparison with Similar Compounds
Cy2-SE (iodine) is part of the cyanine dye family, which includes other dyes such as Cy3 and Cy5. Compared to these dyes, Cy2-SE (iodine) has unique properties:
Wavelength: Cy2-SE (iodine) has an excitation wavelength of 492 nm and an emission wavelength of 510 nm, which is different from Cy3 and Cy5.
Applications: While Cy3 and Cy5 are also used for labeling, Cy2-SE (iodine) is preferred for certain applications due to its specific spectral properties
Similar Compounds
Cy3: Another cyanine dye with different spectral properties.
Cy5: A cyanine dye with longer wavelengths compared to Cy2-SE (iodine)
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[2-[(E,3E)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N3O6.HI/c1-2-30-21-11-5-7-13-23(21)36-27(30)15-10-16-28-31(22-12-6-8-14-24(22)37-28)20-9-3-4-17-29(35)38-32-25(33)18-19-26(32)34;/h5-8,10-16H,2-4,9,17-20H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYPAAVMQSMNBY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCC(=O)ON5C(=O)CCC5=O.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=CC=CC=C2O/C1=C/C=C/C3=[N+](C4=CC=CC=C4O3)CCCCCC(=O)ON5C(=O)CCC5=O.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30IN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(1S,2R,3S,5S,16E,18E,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(3-sulfanylpropanoyl)amino]propanoate](/img/structure/B8068815.png)
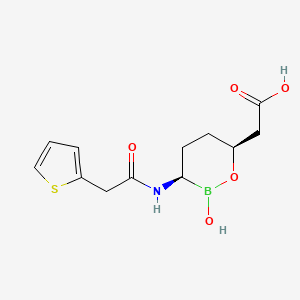
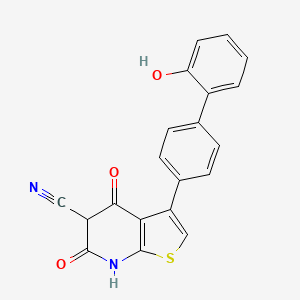

![(6R,7S,11R,12E,17Z,19E,21S)-6-[2-(diethylamino)ethylsulfonyl]-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14,23-tetrone](/img/structure/B8068847.png)

![octasodium;3-[[(1R,5R,6R,10R,11R,15R,16R,20R,21R,25R,26R,30R,31R,35R,36R,40R,41S,42S,43S,44S,45S,46S,47S,48S,49S,50S,51S,52S,53S,54S,55S,56S)-10,15,20,25,30,35,40-heptakis(2-carboxylatoethylsulfanylmethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methylsulfanyl]propanoate](/img/structure/B8068856.png)
![(1R,2R,3R,6R,8S,9R,10R,13S,15R)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2,10-dihydroxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-15-(2-methoxyethoxymethyl)-2,6,8,10,12,17-hexamethyl-4,16-dioxa-14-azabicyclo[11.3.1]heptadecan-5-one](/img/structure/B8068861.png)


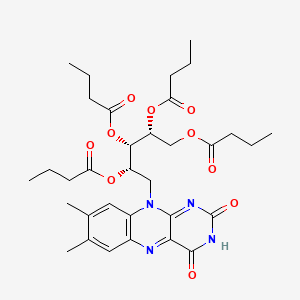
![Xanthylium, 9-[2-carboxy-4(or 5)-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]-3,6-bis(dimethylamino)-, inner salt](/img/structure/B8068885.png)
